1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-Fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-(2-fluorophenyl)methylpiperazine, which is then reacted with ethyl chloroacetate under microwave irradiation to yield the desired triazole derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as microwave-assisted synthesis, can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-(2-Fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar in structure but lacks the piperazine moiety, which may affect its biological activity.
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Contains a benzimidazole ring instead of a triazole ring, leading to different pharmacological properties.
1-Bis(4-fluorophenyl)methyl piperazine: Lacks the triazole ring, which may result in different biological activities and applications.
Properties
Molecular Formula |
C21H23FN6O |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H23FN6O/c1-15-20(24-25-28(15)19-6-4-3-5-18(19)22)21(29)23-16-7-9-17(10-8-16)27-13-11-26(2)12-14-27/h3-10H,11-14H2,1-2H3,(H,23,29) |
InChI Key |
BEPFFXYAKRBSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C |
Origin of Product |
United States |
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